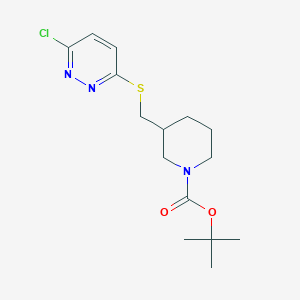

3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound features a 6-chloropyridazine core linked via a sulfanylmethyl (-S-CH2-) group to a piperidine ring protected by a tert-butyl carbamate. The tert-butyl ester enhances solubility and stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl 3-[(6-chloropyridazin-3-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-4-5-11(9-19)10-22-13-7-6-12(16)17-18-13/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHNAYUJYQFRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117026 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-49-7 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(6-chloro-3-pyridazinyl)thio]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 3-(6-Chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine, featuring a chloro-pyridazine moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C15H22ClN3O3S

- Molecular Weight: 359.87 g/mol

- CAS Number: 1353951-63-9

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, focusing primarily on its antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with pyridazine substitutions, exhibit significant antimicrobial properties. A study evaluating similar compounds revealed that certain piperidine derivatives demonstrated effective inhibition against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL depending on the structural modifications .

Antitumor Activity

Compounds containing piperidine rings have been investigated for their antitumor potential. A specific study highlighted that piperidinothiosemicarbazone derivatives showed promising results against various cancer cell lines, suggesting that modifications at the C-6 position can enhance activity . The compound may similarly exhibit cytotoxic effects against tumor cells.

Anti-inflammatory Activity

The anti-inflammatory properties of related piperidine compounds have also been documented. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The presence of the chloro-pyridazine group may contribute to this activity through modulation of signaling pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities. The findings suggested that modifications at the pyridazine ring enhanced the compounds' ability to inhibit bacterial growth and showed potential as therapeutic agents against inflammatory diseases .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that the presence of electron-withdrawing groups like chlorine at specific positions on the pyridazine ring significantly influenced biological activity. The compound's structure suggests that it may possess enhanced lipophilicity and bioavailability, contributing to its efficacy .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with five structurally related derivatives, focusing on heterocyclic core , linker type , substituents , and molecular properties .

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Heterocyclic Core Variations

- Pyridazine (Target, ) : Less common in pharmaceuticals compared to pyrimidine. Its two adjacent nitrogen atoms may influence electronic properties and binding specificity.

- Pyrimidine () : A ubiquitous heterocycle in drug design (e.g., antiviral agents). The 2-methylthio substituent in the analog may enhance lipophilicity or act as a leaving group.

Linker Modifications

- Sulfanylmethyl vs. Oxymethyl : The sulfur atom in the target compound increases lipophilicity (logP) compared to the oxygen analog (327.81 Da, ). Sulfur’s polarizability may also affect metabolic stability and oxidative susceptibility.

- Aminomethyl (): Introduces hydrogen-bonding capability, which could improve target engagement but reduce membrane permeability.

Substituent Effects

- Chlorine Position: All pyridazine derivatives retain 6-Cl, critical for steric and electronic interactions. In the quinoxaline analog (), chlorine at position 3 may alter binding geometry.

- Methylthio in Pyrimidine () : This group could participate in hydrophobic interactions or serve as a metabolic soft spot.

Molecular Weight and Solubility

- The oxygen-linked pyridazine analog (313.78 Da, ) lacks a methyl group in the linker, lowering molecular weight and possibly improving aqueous solubility.

Q & A

Basic: What are the recommended synthetic strategies for preparing 3-(6-chloro-pyridazin-3-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester?

Methodological Answer:

The synthesis typically involves nucleophilic substitution (SN2) between a piperidine derivative bearing a leaving group (e.g., bromomethyl or chloromethyl) and a 6-chloro-pyridazine-3-thiol precursor. Key steps include:

- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) to protect the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) after functionalization .

- Thioether Formation: React the thiol group of 6-chloro-pyridazine-3-thiol with a piperidine-methylene halide intermediate. Optimize reaction conditions (e.g., DMF as solvent, base like K₂CO₃) to enhance yield .

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) with UV visualization or LC-MS .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Yield discrepancies often arise from variations in:

- Catalysts/Solvents: Test polar aprotic solvents (DMF vs. DMSO) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize nucleophilicity .

- Temperature Control: Use controlled heating (e.g., 60–80°C) to minimize side reactions like oxidation of the thioether group .

- Purification: Compare recrystallization (e.g., ethyl acetate/hexane) vs. column chromatography (silica gel, gradient elution) to assess purity vs. yield trade-offs .

Document reaction parameters systematically and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powdered forms .

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to strong oxidizing agents (e.g., peroxides) .

- Emergency Measures: Ensure access to eyewash stations and emergency showers. In case of inhalation, move to fresh air and consult a physician immediately .

Advanced: How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to resolve enantiomers. Compare retention times with authentic standards .

- NMR Spectroscopy: Analyze coupling constants in ¹H-NMR (e.g., vicinal protons on the piperidine ring) and nuclear Overhauser effect (NOE) in 2D-NOESY to confirm spatial arrangements .

- Polarimetry: Measure specific optical rotation ([α]D) to verify enantiomeric excess if the synthesis involves chiral intermediates .

Basic: What analytical techniques are recommended for assessing purity?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm. A single peak with ≥95% area indicates high purity .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 343.3 g/mol) and check for impurities like de-Boc byproducts .

- Elemental Analysis: Validate C, H, N, and S content against theoretical values (±0.4% tolerance) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis: Modify the pyridazine ring (e.g., replace Cl with F or CF₃) or vary the sulfanylmethyl linker length to assess electronic/steric effects .

- Biological Assays: Test analogs in vitro for target binding (e.g., fluorescence polarization assays) or cellular activity (e.g., IC₅₀ in kinase inhibition assays) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like enzymes or receptors .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies at 40°C for 4 weeks. Monitor via HPLC for decomposition products (e.g., tert-butyl ester hydrolysis) .

- Light Sensitivity: Store aliquots in amber vials and compare degradation rates under UV vs. dark conditions .

- Solution Stability: Prepare stock solutions in DMSO and assess precipitation or oxidation over 30 days using NMR .

Advanced: How can mechanistic studies elucidate the compound’s degradation pathways?

Methodological Answer:

- Forced Degradation: Expose the compound to hydrolytic (acid/base), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

- LC-MS/MS Analysis: Identify degradation products (e.g., sulfoxide formation from thioether oxidation) via high-resolution MS and propose fragmentation pathways .

- Kinetic Studies: Determine activation energy (Eₐ) of degradation using Arrhenius plots from stability data at 25°C, 40°C, and 60°C .

Basic: What are the key solubility considerations for in vitro assays?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.1% Tween-80) via nephelometry. Aim for ≥1 mM solubility for cellular assays .

- Cosolvency: Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while avoiding cytotoxicity .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use internal controls (e.g., reference inhibitors) and validate protocols across labs .

- Metabolite Profiling: Check for in situ metabolism (e.g., esterase-mediated hydrolysis) via LC-MS of assay supernatants .

- Batch Variability: Compare activity of multiple synthetic batches using ANOVA to identify purity or stereochemistry impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.